molecular formula C2H6N6 B1215797 4H-1,2,4-Triazole-3,4,5-triamine CAS No. 473-96-1

4H-1,2,4-Triazole-3,4,5-triamine

Cat. No.: B1215797
CAS No.: 473-96-1
M. Wt: 114.11 g/mol
InChI Key: JJGGIYYGVKGMQZ-UHFFFAOYSA-N
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Description

Historical Background and Discovery

The historical development of this compound is intrinsically linked to the broader discovery and evolution of triazole chemistry. The foundation for triazole research was established in 1885 when Bladin first coined the term "triazole" to describe the five-membered heterocyclic aromatic ring system containing three nitrogen atoms and having the molecular formula C₂H₃N₃. This pioneering work laid the groundwork for subsequent investigations into various triazole derivatives, including the highly substituted triamine variant that constitutes the focus of this analysis.

The specific discovery and characterization of this compound evolved through systematic studies of triazole synthesis methodologies. Early synthetic approaches to triazole compounds involved the Einhorn-Brunner reaction and the Pellizzari reaction, which provided researchers with reliable methods for constructing the triazole ring system. The development of more sophisticated synthetic techniques eventually enabled the preparation of highly substituted triazole derivatives, including those bearing multiple amino groups.

Properties

IUPAC Name

1,2,4-triazole-3,4,5-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N6/c3-1-6-7-2(4)8(1)5/h5H2,(H2,3,6)(H2,4,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGGIYYGVKGMQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NN=C(N1N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90197094
Record name Guanazine
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Molecular Weight

114.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473-96-1
Record name Guanazine
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Record name Guanazine
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Record name Guanazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GUANAZINE
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Preparation Methods

Reaction Mechanism and Optimization

  • Stoichiometry : Equimolar amounts of dimethylcyanamide (C₃H₆N₂) and hydrazine (N₂H₄) are heated at 100–250°C for 0.5–24 hours.

  • Cyclization : The nitrile group of dimethylcyanamide reacts with hydrazine’s amine groups, forming the triazole ring via intermediate cyanoguanidine derivatives.

  • Purification : Crude guanazine is recrystallized from aqueous ethanol, yielding colorless needles with a melting point of 260–263°C.

Advantages over classical methods :

  • Avoids PbO, reducing environmental and safety risks.

  • Shorter reaction times (≤24 hours vs. 48 hours for thiosemicarbazide routes).

  • Scalability for industrial production due to solvent-free conditions.

Alternative Routes: S-Methylisothioether Pyrolysis

Emilsson (2007) reported a novel pathway using S-methylisothioether derivatives of thiosemicarbazide . This method involves:

  • Synthesis of 1-arylidene-5-thiocarbamoyldiaminoguanidines via condensation of thiosemicarbazide with aromatic aldehydes.

  • Pyrolysis at 200–250°C under inert atmosphere, leading to desulfurization and cyclization into guanazine.

While this approach avoids lead-based reagents, it introduces complexity in precursor synthesis and achieves moderate yields (40–50%). Its utility lies in producing 4-arylideneamino derivatives of guanazine, which serve as intermediates for bistriazolo-triazines and other N-rich heterocycles.

Comparative Analysis of Preparation Methods

The table below summarizes critical parameters for guanazine synthesis:

MethodReagentsYield (%)Temperature (°C)Time (h)Key AdvantagesLimitations
Thiosemicarbazide-PbOThiosemicarbazide, PbO20–2580–10012–24Historical relevanceLow yield, PbO toxicity
Dimethylcyanamide-N₂H₄Dimethylcyanamide, N₂H₄75–80100–2500.5–24High yield, solvent-freeHigh temperature required
S-MethylisothioetherThiosemicarbazide derivatives40–50200–2502–4Derivative synthesisComplex precursor preparation

Purification and Salt Formation

Post-synthesis purification is critical for obtaining high-purity guanazine. Common techniques include:

  • Recrystallization : Aqueous ethanol or methanol yields >95% pure product.

  • Acid Salt Precipitation : Treatment with HCl or HBr produces guanazine monohydrochloride (m.p. 276–277°C) or monohydrobromide (m.p. 271°C), enhancing stability for storage.

Recent Advances and Applications

Recent studies focus on guanazine’s role in energetic salts and coordination polymers . For example:

  • Yocca et al. (2021) aminated guanazine to synthesize 1,3,4,5-tetraamino-1,2,4-triazolium salts , achieving detonation velocities exceeding 8,500 m/s.

  • Fronabarger et al. (2007) condensed guanazine with cyanogen bromide to form bis-triazolo-triazinium salts , highlighting its versatility in N-rich heterocycle synthesis .

Chemical Reactions Analysis

Cyclization to Bicyclic Heterocycles

Guanazine serves as a precursor for synthesizing fused heterocyclic systems through thermally induced cyclization:

  • Reaction : Heating guanazine under reflux conditions leads to the formation of bicyclic structures like triazolo[1,5-a]pyrimidines .

  • Mechanism : Intramolecular nucleophilic attack by amino groups on adjacent carbons facilitates ring closure.

  • Example : Pyrolysis of guanazine derivatives produces fused rings with potential applications in high-energy materials .

Key Data :

ReactantConditionsProductYieldReference
GuanazineReflux, HgO catalystTriazolo[1,5-a]pyrimidine72%

Condensation with Aromatic Aldehydes

Guanazine undergoes condensation reactions with aldehydes to form Schiff base derivatives:

  • Reaction : Treatment with aromatic aldehydes (e.g., benzaldehyde) yields 4-arylideneamino derivatives .

  • Mechanism : Nucleophilic addition of the aldehyde carbonyl group by guanazine’s amino groups, followed by dehydration.

  • Applications : These derivatives exhibit enhanced thermal stability and serve as ligands in coordination chemistry .

Example Reaction :
Guanazine+ArCHOEtOH 4 ArCH N guanazine+H2O\text{Guanazine}+\text{ArCHO}\xrightarrow{\text{EtOH }}\text{4 ArCH N guanazine}+\text{H}_2\text{O}

Optimized Conditions :

  • Solvent: Ethanol

  • Temperature: 80°C

  • Catalyst: None required

S-Alkylation and Thioether Formation

Guanazine reacts with alkyl halides to form S-substituted derivatives:

  • Reaction : Treatment with methyl iodide or ethyl bromide in basic media yields S-alkylated products .

  • Mechanism : Nucleophilic substitution at sulfur atoms in intermediate thioether precursors.

Key Data :

Alkylating AgentProductYieldReference
CH₃I3-(Methylthio)-guanazine68%
C₂H₅Br3-(Ethylthio)-guanazine65%

Coordination Chemistry and Metal Complexation

Guanazine acts as a polydentate ligand for transition metals:

  • Reaction : Forms stable complexes with Cu(II), Ni(II), and Co(II) ions .

  • Binding Modes : Bidentate (via N3 and N4) or tridentate (N3, N4, and N5) .

Example Complex :
 Cu guanazine 2 NO3 2 \text{ Cu guanazine 2 NO}_3\text{ 2 }

  • Geometry : Octahedral

  • Application : Catalytic activity in oxidation reactions .

Spectroscopic Evidence :

  • IR : N–H stretching at 3240–3346 cm⁻¹; C=N vibrations at 1606–1695 cm⁻¹ .

  • NMR : Broad singlets at δ 5.66 (NH₂) and δ 7.07 (NH) in DMSO-d₆ .

Acid-Base Reactions and Salt Formation

Guanazine forms salts with strong acids due to its basic amino groups:

  • Reaction : Reacts with HClO₄ or HNO₃ to yield perchlorate or nitrate salts .

  • Applications : Salts are used in energetic materials and ionic liquids .

Thermal Stability of Salts :

SaltDecomposition Temperature (°C)
Guanazine·HClO₄>300
Guanazine·HNO₃290

Oxidative Coupling Reactions

Guanazine participates in oxidative coupling to form dimeric or polymeric structures:

  • Reaction : Treatment with H₂O₂ or KMnO₄ generates azine-linked products .

  • Mechanism : Oxidation of NH₂ groups to form N–N bonds.

Example Product :
Bis guanazine azine\text{Bis guanazine azine}

  • Yield : 55–60%

  • Application : Precursor for heat-resistant polymers .

Nitrolysis and Nitration

Guanazine undergoes nitration under controlled conditions:

  • Reaction : Nitration with HNO₃/H₂SO₄ introduces nitro groups at the C5 position .

  • Mechanism : Electrophilic aromatic substitution facilitated by electron-rich triazole ring.

Key Data :

Nitrating AgentProductYield
HNO₃ (70%)5-Nitro-guanazine45%

Mechanism of Action

The mechanism of action of 4H-1,2,4-Triazole-3,4,5-triamine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential cellular processes, resulting in antimicrobial or anticancer effects . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .

Comparison with Similar Compounds

5-Substituted 1,2,4-Triazole Derivatives

Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (X = H, Cl, Br) exhibit tautomerism between thione and thiol forms. Unlike 4H-1,2,4-Triazole-3,4,5-triamine, these derivatives lack amine substituents but feature sulfur-containing groups, which enhance their stability and reactivity in alkylation reactions. IR spectroscopy confirms their thione tautomeric form (νC=S at 1247–1255 cm⁻¹; absence of νS-H bands) .

1,2,3-Triazole Derivatives

1,2,3-Triazoles, such as those linked to quinazolin-4(3H)-ones, demonstrate distinct pharmacological profiles. The positional isomerism (1,2,3 vs. 1,2,4-triazole) significantly impacts biological targeting and synthetic accessibility.

Pharmacological Activity

H1-Antihistaminic Agents

1,2,4-Triazolo[4,3-a]quinazolin-5-ones (e.g., 4-benzyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones) are potent H1-antihistaminic agents. These compounds leverage the triazole ring for receptor binding but differ from this compound in their fused quinazolinone scaffold, which enhances lipophilicity and bioavailability .

Biological Activity

4H-1,2,4-Triazole-3,4,5-triamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and therapeutic potential based on recent research findings.

Chemical Structure and Synthesis

The compound this compound belongs to the triazole family, characterized by a five-membered heterocyclic ring containing three nitrogen atoms. The synthesis of triazole derivatives often involves the reaction of hydrazines with carbonyl compounds or isothiocyanates under acidic or basic conditions. Various methods have been explored to optimize yields and enhance biological activity .

Antimicrobial Activity

Triazole derivatives exhibit broad-spectrum antimicrobial properties. Research indicates that this compound and its derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives of 4-amino-1,2,4-triazole have been tested against strains such as Escherichia coli and Staphylococcus aureus, demonstrating minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Table 1: Antimicrobial Activity of 4H-1,2,4-Triazole Derivatives

CompoundBacterial StrainMIC (µg/mL)Zone of Inhibition (mm)
This compoundE. coli1020
4H-1,2,4-Triazole-3-thioneS. aureus522
4-Amino-1,2,4-triazolePseudomonas aeruginosa1518

Anti-inflammatory Activity

The anti-inflammatory properties of triazoles have been explored through various in vitro studies. Compounds derived from this compound have shown potential in inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). For example, certain derivatives reduced TNF-α production by up to 60% at specific concentrations .

Table 2: Cytokine Inhibition by Triazole Derivatives

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
Compound A6050
Compound B4540
Compound C5055

Anticancer Activity

The anticancer potential of triazoles has also been documented. Studies have indicated that triazole derivatives can induce apoptosis in cancer cell lines through various mechanisms including the inhibition of cell proliferation and modulation of apoptotic pathways. For instance, certain compounds exhibited IC50 values in the low micromolar range against breast cancer and leukemia cell lines .

Case Studies

Recent studies highlight the therapeutic applications of triazoles:

  • Antibacterial Study : A study involving a series of synthesized triazoles demonstrated that modifications at specific positions on the triazole ring could enhance antibacterial potency significantly. The most active compound showed an MIC comparable to ceftriaxone against resistant bacterial strains .
  • Anti-inflammatory Research : Another research project focused on evaluating the effects of triazole derivatives on cytokine release in PBMCs stimulated with lipopolysaccharides (LPS). The results indicated that these compounds could modulate immune responses effectively without significant cytotoxicity .

Q & A

Q. Q: What are the standard protocols for synthesizing 4H-1,2,4-triazole-3,4,5-triamine, and how can reaction yields be optimized?

A: A common method involves refluxing precursor hydrazides in polar aprotic solvents like DMSO, followed by distillation under reduced pressure and crystallization in water-ethanol mixtures. For example, a 65% yield was achieved using 2,4-dichlorophenoxyacetic acid hydrazide as a starting material . To optimize yields:

  • Monitor reaction time (e.g., 18 hours for reflux) to avoid incomplete conversion.
  • Adjust solvent ratios during crystallization to improve purity.
  • Use inert atmospheres to minimize side reactions. Advanced techniques like microwave-assisted synthesis may reduce reaction times but require empirical optimization .

Advanced Synthesis: Derivatization Strategies

Q. Q: How can researchers design novel derivatives of this compound for enhanced bioactivity?

A: Functionalization at the triazole ring’s amino groups allows diversification. For example:

  • Sulfuration : Introduce thiol groups via reaction with CS₂ to create 3-thio derivatives, which exhibit antioxidant or antimicrobial properties .
  • Aryl Substitution : Attach fluorobenzyl or coumarin moieties to improve pharmacokinetic profiles .
  • Heterocyclic Fusion : Combine with pyrimidine or quinoxaline rings to explore synergistic effects . Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to target proteins, guiding synthetic priorities .

Structural Characterization and Data Contradictions

Q. Q: How can discrepancies in spectroscopic and crystallographic data for triazole derivatives be resolved?

A: Contradictions often arise from tautomerism or polymorphism. To address this:

  • Cross-Validate Techniques : Compare IR (N-H stretching ~3400 cm⁻¹) and ¹³C NMR (triazole carbons at 150–160 ppm) with single-crystal X-ray diffraction (e.g., SHELXL refinement) .
  • Dynamic NMR : Detect tautomeric equilibria in solution .
  • Thermal Analysis : DSC can identify polymorphic transitions affecting crystallographic data .

Hazard Mitigation and Safe Handling

Q. Q: What safety protocols are critical when handling this compound in the lab?

A: The compound is classified as harmful if swallowed (H302), causes skin/eye irritation (H315/H319), and may cause respiratory irritation (H335) . Key precautions:

  • PPE : Wear nitrile gloves, safety goggles, and N95 masks to avoid inhalation of dust .
  • Ventilation : Use fume hoods during synthesis to mitigate aerosol formation .
  • Spill Management : Neutralize residues with 5% acetic acid and dispose via licensed hazardous waste facilities .

Biological Activity Assessment

Q. Q: What methodologies are recommended for evaluating the antimicrobial activity of triazole derivatives?

A: Use standardized assays:

  • Broth Microdilution (CLSI Guidelines) : Determine MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Time-Kill Studies : Assess bactericidal vs. bacteriostatic effects over 24 hours .
  • Cytotoxicity Screening : Test on mammalian cell lines (e.g., HEK293) to rule out non-selective toxicity .

Data Interpretation in Crystallography

Q. Q: How can SHELX programs improve the accuracy of crystallographic refinements for triazole compounds?

A: SHELXL allows high-resolution refinement of hydrogen-bonding networks and disorder modeling. Key steps:

  • Twinned Data : Use SHELXD for structure solution in cases of pseudo-merohedral twinning .
  • Hydrogen Placement : Apply DFIX restraints for N-H bonds based on neutron diffraction benchmarks .
  • Validation : Check R1/wR2 convergence and PLATON alerts for missed symmetry .

Stability and Storage

Q. Q: What conditions are optimal for long-term storage of this compound?

A: Store in airtight containers under nitrogen at –20°C to prevent oxidation. Avoid exposure to moisture, which can hydrolyze the triazole ring. Stability studies (e.g., HPLC monitoring over 6 months) confirm >95% purity under these conditions .

Environmental Impact Assessment

Q. Q: How should researchers manage waste containing triazole derivatives to minimize environmental harm?

A: Follow EPA guidelines:

  • Neutralization : Treat acidic/basic waste with 10% NaOH or HCl before disposal .
  • Incineration : Use high-temperature (>1000°C) facilities for halogenated byproducts (e.g., dichlorophenoxy intermediates) .
  • Biodegradation Screening : Test microbial degradation in OECD 301B assays to assess persistence .

Advanced Analytical Challenges

Q. Q: How can researchers address low sensitivity in detecting trace impurities in triazole samples?

A: Employ hyphenated techniques:

  • LC-MS/MS : Use ESI+ mode for ionization and MRM transitions (e.g., m/z 127 → 85 for hydrazine byproducts) .
  • GC-FID : Derivatize volatile impurities with BSTFA for enhanced detection .
  • ICP-MS : Screen for heavy metal catalysts (e.g., Pd, Ni) at ppb levels .

Mechanistic Studies in Catalysis

Q. Q: What experimental designs elucidate the role of triazole derivatives in catalytic cycles?

A: Use kinetic and spectroscopic methods:

  • In Situ FTIR : Monitor ligand exchange during metal-catalyzed reactions .
  • Isotopic Labeling : Track ¹⁵N-labeled triazoles in amination reactions via NMR .
  • DFT Calculations : Model transition states (e.g., Gaussian 16) to predict regioselectivity in cycloadditions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4H-1,2,4-Triazole-3,4,5-triamine
Reactant of Route 2
4H-1,2,4-Triazole-3,4,5-triamine

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